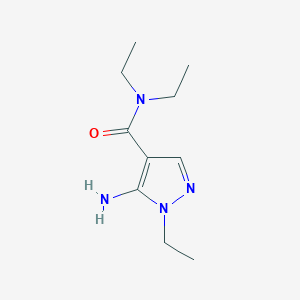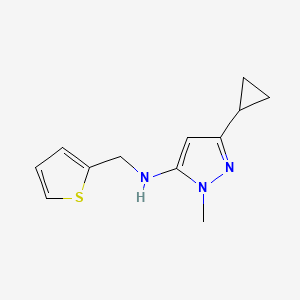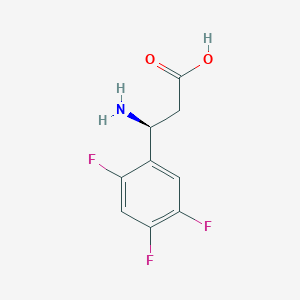![molecular formula C10H11ClF3NO B11731986 (3R)-3-amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11731986.png)
(3R)-3-amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol: is a chiral amino alcohol with a trifluoromethyl group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the trifluoromethyl group enhances its chemical stability and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available 3-chloro-5-(trifluoromethyl)benzaldehyde.
Step 1: The benzaldehyde undergoes a nucleophilic addition with a suitable amine to form an imine intermediate.
Step 2: The imine is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the corresponding amine.
Step 3: The amine is subjected to a chiral resolution process to obtain the (3R)-enantiomer.
Step 4: The final step involves the addition of a hydroxyl group to the amine, typically through a reaction with an epoxide or a hydroxylating agent.
Industrial Production Methods: Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated chiral resolution techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The ketone can be reduced back to the hydroxyl group using reducing agents like sodium borohydride.
Substitution: The amino group can undergo substitution reactions with various electrophiles, such as alkyl halides, to form substituted amines.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products:
Oxidation: (3R)-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-one.
Reduction: (3R)-3-amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol.
Substitution: Various substituted amines depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Acts as a chiral auxiliary in asymmetric synthesis.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential as a pharmaceutical intermediate.
- Evaluated for its biological activity against various diseases.
Industry:
- Utilized in the development of agrochemicals.
- Employed in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of (3R)-3-amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, potentially inhibiting their activity. The amino and hydroxyl groups facilitate hydrogen bonding and electrostatic interactions with the target molecules, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
(3S)-3-amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol: The enantiomer of the compound with different stereochemistry.
3-amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol: The racemic mixture of the compound.
3-amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-2-ol: A structural isomer with the hydroxyl group on the second carbon.
Uniqueness: The (3R)-enantiomer is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its (3S)-enantiomer and racemic mixture. The presence of the trifluoromethyl group also distinguishes it from other similar compounds, providing enhanced stability and biological activity.
Propriétés
Formule moléculaire |
C10H11ClF3NO |
|---|---|
Poids moléculaire |
253.65 g/mol |
Nom IUPAC |
(3R)-3-amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C10H11ClF3NO/c11-8-4-6(9(15)1-2-16)3-7(5-8)10(12,13)14/h3-5,9,16H,1-2,15H2/t9-/m1/s1 |
Clé InChI |
JOABSOKAJCLWFR-SECBINFHSA-N |
SMILES isomérique |
C1=C(C=C(C=C1C(F)(F)F)Cl)[C@@H](CCO)N |
SMILES canonique |
C1=C(C=C(C=C1C(F)(F)F)Cl)C(CCO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![bis({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11731907.png)

![N-[(2,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11731915.png)
![4-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)-2-methoxyphenol](/img/structure/B11731921.png)

![bis[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11731944.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine](/img/structure/B11731947.png)

![1-cyclopentyl-N-[(2,5-difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11731951.png)

![N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1,4-dimethyl-1H-pyrazol-3-amine](/img/structure/B11731959.png)

![N-[(furan-2-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11731964.png)
